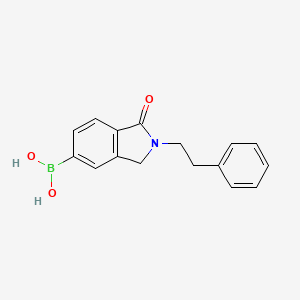

Boronic acid derivative 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé d'acide boronique 5 est un membre de la famille des acides boroniques, qui sont des composés organiques contenant un atome de bore lié à un atome de carbone et deux groupes hydroxyle. Ces composés sont connus pour leur polyvalence en synthèse organique, en particulier dans la formation de liaisons carbone-carbone et carbone-hétéroatome. Le dérivé d'acide boronique 5 est remarquable pour sa réactivité et sa stabilité uniques, ce qui en fait un outil précieux dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dérivé d'acide boronique 5 implique généralement la réaction d'un réactif organométallique avec un précurseur contenant du bore. Une méthode courante est l'addition d'un réactif organolithien ou de Grignard à un ester borate, suivie d'une hydrolyse pour donner le dérivé d'acide boronique. Les conditions de réaction nécessitent souvent des basses températures et une atmosphère inerte pour prévenir l'oxydation et la dégradation des intermédiaires sensibles .

Méthodes de production industrielle : Dans un contexte industriel, le dérivé d'acide boronique 5 peut être produit par des réactions d'hydroboration à grande échelle. Cela implique l'addition d'un réactif borane à une alcène ou une alkyne, suivie d'une oxydation pour former le dérivé d'acide boronique. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et la concentration des réactifs .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé d'acide boronique 5 subit une variété de réactions chimiques, notamment :

Oxydation : Conversion en esters boroniques ou en borates en utilisant des agents oxydants.

Réduction : Formation de boranes par réduction avec des donneurs d'hydrure.

Substitution : Participation aux réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou perborate de sodium dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des conditions anhydres.

Substitution : Catalyseurs au palladium en présence de base et de solvants organiques.

Principaux produits :

Oxydation : Esters boroniques ou borates.

Réduction : Boranes.

Substitution : Composés biaryliques ou autres produits couplés.

4. Applications de la recherche scientifique

Le dérivé d'acide boronique 5 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif en synthèse organique, en particulier dans les réactions de couplage croisé pour former des molécules complexes.

Biologie : Employé dans le développement d'inhibiteurs enzymatiques et comme outil pour l'étude des voies biologiques.

Médecine : Investigated pour son potentiel comme agent anticancéreux et dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans la production de polymères, de capteurs et de matériaux pour l'optoélectronique.

5. Mécanisme d'action

Le mécanisme d'action du dérivé d'acide boronique 5 implique sa capacité à former des liaisons covalentes réversibles avec des diols et autres nucléophiles. Cette propriété est exploitée dans diverses applications, telles que l'inhibition enzymatique, où le composé se lie au site actif de l'enzyme, bloquant son activité. Les cibles moléculaires et les voies impliquées comprennent des interactions avec les sérine protéases et d'autres enzymes qui contiennent des résidus nucléophiles .

Composés similaires :

Acides boroniques : Contiennent une liaison carbone-bore et deux groupes hydroxyle.

Acides boriniques : Contiennent deux liaisons carbone-bore et un groupe hydroxyle.

Boranes : Contiennent trois liaisons carbone-bore et aucun groupe hydroxyle.

Unicité : Le dérivé d'acide boronique 5 est unique par son équilibre entre réactivité et stabilité. Contrairement aux acides boroniques, qui sont sujets à l'oxydation, le dérivé d'acide boronique 5 présente une stabilité accrue en raison de son motif de substitution spécifique. Comparé aux acides boriniques, il offre une plus grande polyvalence dans la formation de liaisons carbone-carbone et carbone-hétéroatome .

Applications De Recherche Scientifique

Boronic acid derivative 5 has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the development of enzyme inhibitors and as a tool for studying biological pathways.

Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.

Industry: Utilized in the production of polymers, sensors, and materials for optoelectronics.

Mécanisme D'action

The mechanism of action of boronic acid derivative 5 involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved include interactions with serine proteases and other enzymes that contain nucleophilic residues .

Comparaison Avec Des Composés Similaires

Boronic Acids: Contain one carbon-boron bond and two hydroxyl groups.

Borinic Acids: Contain two carbon-boron bonds and one hydroxyl group.

Boranes: Contain three carbon-boron bonds and no hydroxyl groups.

Uniqueness: Boronic acid derivative 5 is unique in its balance of reactivity and stability. Unlike boronic acids, which are prone to oxidation, this compound exhibits enhanced stability due to its specific substitution pattern. Compared to borinic acids, it offers greater versatility in forming carbon-carbon and carbon-heteroatom bonds .

Propriétés

Formule moléculaire |

C16H16BNO3 |

|---|---|

Poids moléculaire |

281.1 g/mol |

Nom IUPAC |

[1-oxo-2-(2-phenylethyl)-3H-isoindol-5-yl]boronic acid |

InChI |

InChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2 |

Clé InChI |

OWKXCKRUGQYZKS-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC2=C(C=C1)C(=O)N(C2)CCC3=CC=CC=C3)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.